H-Orn(Z)-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

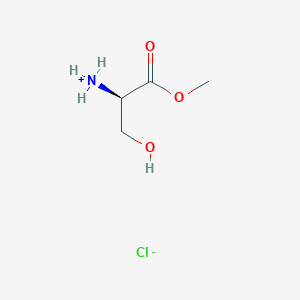

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMKNWYEVTCNT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Trajectories of H Orn Z Ome Hcl in Advanced Organic Synthesis

Strategic Utilization in Heterocyclic Amino Acid Synthesis

Synthesis of α,α-Disubstituted Heterocyclic Amino Acids

Preparation of Oxoazepane-Derived Amino Acids

The synthesis of oxoazepane-derived amino acids often involves cyclization reactions and the introduction of amino acid functionalities. Protected ornithine derivatives, such as H-Orn(Z)-OMe HCl, can be employed as chiral starting materials. Through strategic functional group manipulations, including deprotection, activation of the carboxyl group, and intramolecular cyclization reactions, it is conceivable that this compound could be utilized in pathways leading to seven-membered lactam structures (oxoazepanes) bearing amino acid side chains. Such transformations would typically involve multi-step sequences to achieve the desired ring closure and functional group installation.

Synthesis of Spiro-β-Lactam Derivatives

Spiro-β-lactam structures are characterized by a β-lactam ring fused to another ring system at a quaternary carbon. The synthesis of these complex motifs often requires sophisticated cyclization strategies. Ornithine derivatives, with their inherent chirality and multiple functionalization points, are attractive precursors. This compound could potentially be incorporated into synthetic routes targeting spiro-β-lactams through reactions such as [2+2] cycloadditions or intramolecular cyclizations involving activated derivatives of the amino acid. The protected amino and ester functionalities would need to be carefully managed throughout the synthetic sequence to facilitate the formation of the spirocyclic system.

Novel Synthetic Routes to Constrained Quaternary Amino Acids

The development of synthetic routes to constrained quaternary amino acids is a significant area in medicinal chemistry and peptide science. These amino acids, possessing a quaternary carbon at the α-position, impart unique conformational properties to peptides. This compound, as a bifunctional amino acid derivative, can serve as a platform for constructing such constrained scaffolds.

Exploration of Ring Sizes (e.g., Five-membered, Seven-membered)

The incorporation of amino acids into cyclic structures is a key strategy for conformational restriction. This compound could be envisioned as a building block for creating amino acids embedded within five-membered (e.g., pyrrolidine) or seven-membered (e.g., azepane) rings. This would typically involve intramolecular reactions, such as alkylations or cyclizations, after appropriate functionalization of the ornithine backbone and side chain. The specific ring size achieved would depend on the length of tethering groups introduced and the cyclization strategy employed.

Impact on Peptide Conformational Restriction

When incorporated into peptide chains, amino acids derived from this compound, especially those constrained within cyclic structures, can significantly influence peptide conformation. These modifications can lead to increased rigidity, the stabilization of specific secondary structures (e.g., turns or helices), and enhanced resistance to enzymatic degradation. The precise impact on conformational restriction would be dictated by the nature of the constraint introduced and its position within the peptide sequence.

Role in Peptidomimetic and Macrocycle Synthesis

Peptidomimetics aim to replicate the biological activity of peptides while improving their pharmacokinetic properties, such as stability and oral bioavailability. Macrocycles, which are cyclic molecules containing large rings, are also of significant interest in drug discovery. Protected amino acids like this compound are fundamental building blocks for these applications.

Convergent Solution-Phase Synthesis Strategies

Convergent synthesis strategies involve the preparation of smaller, complex fragments that are then coupled together in the later stages of a synthesis. This compound is well-suited for such approaches in solution-phase peptide synthesis. The free α-amino group can be coupled with activated carboxyl groups of other amino acids or peptide fragments, while the protected side chain remains inert until a later deprotection step. This allows for the efficient assembly of complex peptide sequences or macrocyclic structures, where this compound might form a key part of a larger peptide fragment or serve as a cyclization point in macrocycle formation.

Fragment Coupling Methodologies

In peptide synthesis, fragment coupling methodologies rely on the efficient and stereoselective formation of amide bonds. While specific protocols for this compound are not exhaustively detailed in the provided literature, its nature as a protected amino acid derivative positions it for standard peptide coupling strategies. Similar Z-protected arginine derivatives, such as Z-Arg(Z)₂-OH, are known to be activated using common coupling reagents like active esters, mixed anhydrides, or carbodiimides, facilitating their incorporation into peptide chains in solution-phase synthesis. thieme-connect.de The methyl ester at the C-terminus of this compound can also be hydrolyzed to the free acid, which can then be activated for coupling to the N-terminus of another amino acid or peptide fragment.

Optimization of Reaction Conditions for Scale-Up

Information specifically detailing the scale-up optimization for this compound is not extensively available in the reviewed literature. However, general principles for scaling up peptide synthesis reactions would apply. These include careful selection of solvents, optimization of reagent stoichiometry, control of reaction temperature and time, and efficient purification methods to maintain high yields and enantiomeric purity. The hydrochloride salt form often aids in handling and solubility, which can be advantageous during scale-up operations.

Unprotected Side Chain Strategies in Cyclization

Cyclization strategies in peptide synthesis often require the selective deprotection of specific functional groups to allow for intramolecular bond formation. The benzyloxycarbonyl (Z) group on the ornithine side chain of this compound is typically removed via catalytic hydrogenolysis. thieme-connect.de This deprotection liberates the primary amine of the ornithine side chain, making it available for participation in cyclization reactions. The Z group's orthogonal removal conditions (hydrogenolysis) compared to other common protecting groups (like Boc or Fmoc, removed by acid or base, respectively) can be strategically employed in complex synthetic routes where selective deprotection is paramount.

Synthesis of Cyclic Peptides and Peptide Analogues

This compound, or closely related derivatives like L-Orn(Z)-OH, have been utilized in the synthesis of cyclic peptides. For instance, L-Orn(Z)-OH has been employed as a reactant in the preparation of cyclic aminohexapeptides that exhibit antifungal activity. cookechem.com The incorporation of ornithine residues, protected by the Z group, into peptide sequences allows for the subsequent formation of cyclic structures, either through side-chain to side-chain, side-chain to backbone, or backbone to backbone linkages after appropriate deprotection steps. The methyl ester at the C-terminus of this compound can be saponified to the free carboxylic acid, which is a common precursor for cyclization or further peptide elongation.

Development of Peptidomimetic Therapeutic Agents

While direct mentions of this compound in the development of peptidomimetic therapeutic agents are limited in the provided search results, the broader field of peptide synthesis and the use of amino acid derivatives are foundational to peptidomimetic design. Peptidomimetics aim to mimic the biological activity of natural peptides while often possessing improved pharmacological properties such as enhanced stability, bioavailability, or receptor selectivity. Ornithine derivatives, including those with side-chain protection like the Z group, are key components in constructing such molecules by providing structural diversity and specific functionalization points.

Integration into Novel Arginine Building Block Synthesis

The structural relationship between ornithine and arginine lies in the presence of a guanidino group on arginine's side chain, which is absent in ornithine's primary amine. Consequently, ornithine derivatives can serve as precursors for arginine synthesis or related guanidino-containing structures.

Guanidinylation of Fmoc-Orn Derivatives

The process of converting ornithine to arginine involves the guanidinylation of the side-chain amine. While this section specifically mentions Fmoc-Orn derivatives, the principles are applicable to Z-protected ornithine derivatives like this compound. Guanidinylation of ornithine residues within a peptide chain, after selective deprotection of the side-chain amine (e.g., removal of the Z group via hydrogenolysis), can be achieved using various guanidinylating reagents. thieme-connect.deresearchgate.netresearchgate.netgoogle.com For example, Z-protected ornithine derivatives can be used as starting materials to synthesize guanidino-protected arginine analogues. researchgate.net The Z group's removal would expose the primary amine of ornithine, which can then undergo reaction with guanidylating agents (such as S-methylisothioureas or pyrazole-carboxamidines) to introduce the characteristic guanidino moiety of arginine. researchgate.netresearchgate.netgoogle.com This strategy is crucial for synthesizing peptides containing arginine or arginine mimetics where direct incorporation of arginine is challenging or where specific protection/deprotection sequences are required.

Applications of H Orn Z Ome Hcl in Chemical Biology and Medicinal Chemistry

Scaffold Design for Bioactive Molecules

The incorporation of H-Orn(Z)-OMe HCl into peptide sequences can significantly influence their three-dimensional structure and, consequently, their biological activity. Its structure allows for the introduction of conformational constraints, which are crucial for stabilizing specific secondary structures and enhancing molecular recognition.

The ability of this compound and related ornithine derivatives to induce specific secondary structures makes them valuable tools for designing conformationally restricted peptides. This restriction can lead to improved stability, enhanced binding affinity, and increased resistance to enzymatic degradation.

Ornithine derivatives, including those incorporating modifications like those found in this compound, have been shown to influence peptide secondary structures. Studies indicate that modified ornithine residues can promote the formation of β-turns and, in some contexts, contribute to helical structures. For instance, research on quaternary amino acids derived from ornithine suggests their potential to drive the adoption of β-turn secondary structures when incorporated into model dipeptides researchgate.netacs.org. Furthermore, certain ornithine derivatives have demonstrated helix-promoting propensities that increase with the length of their side chains, with ornithine falling between 2,4-diaminobutyric acid and lysine (B10760008) in this regard stanford.edu. The introduction of methyl groups onto the ornithine side chain, as seen in δ-linked γ(R)-methyl-ornithine, has been shown to substantially enhance the propensity for β-hairpin formation nih.gov.

The precise conformational behavior of peptides incorporating this compound or similar ornithine derivatives is often elucidated through a combination of computational and experimental techniques. Molecular modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in understanding how these modified amino acids influence peptide folding and stability. For example, molecular modeling and NMR experiments have indicated that quaternary amino acids derived from ornithine can induce β-turn secondary structures in model dipeptide derivatives researchgate.netacs.org. Integrated approaches combining MD simulations with NMR chemical shifts provide a rigorous description of the conformational space sampled by peptides, offering insights into the structural and dynamical properties influenced by amino acid modifications mdpi.com.

The conformational control offered by this compound makes it an attractive component in drug discovery programs. By incorporating such residues, researchers can design peptide mimetics or modified peptides with improved pharmacological profiles, including enhanced stability, targeted delivery, and specific biological activities. Ornithine derivatives, in general, are being explored for their potential as multi-targeting ligands for innovative therapeutics mdpi.com. The ability to precisely control peptide conformation is key to developing molecules that can effectively interact with biological targets, such as enzymes or receptors.

Conformationally Restricted Peptide Design

Development of Pharmaceutical and Therapeutic Agents

The structural versatility of ornithine derivatives, facilitated by building blocks like this compound, has led to their investigation in the development of various pharmaceutical and therapeutic agents.

Ornithine residues are naturally found in some antimicrobial peptides (AMPs) and are also incorporated into synthetic analogues to enhance their properties. Replacing lysine residues with ornithine or other diamino acids in AMPs has been shown to yield comparable antimicrobial activity against Gram-positive and Gram-negative bacteria, though sometimes with altered hemolytic activity oup.commdpi.com. Studies on lacticin 481 analogues have demonstrated that the incorporation of ornithine can maintain or modulate antibacterial effectiveness, suggesting its utility in engineering lantibiotics nih.govresearchgate.netacs.org. Furthermore, ornithine derivatives have been explored in the development of cationic photosensitizers for photodynamic antimicrobial chemotherapy, where the basic nature of ornithine enhances bacterial affinity and uptake frontiersin.org.

Synthetic Methodologies Involving H Orn Z Ome Hcl As a Precursor

Chemoselective Manipulations of Ornithine Derivatives

The distinct reactivity of the two amino groups in H-Orn(Z)-OMe HCl allows for a range of chemoselective manipulations. The unprotected α-amino group is readily available for nucleophilic attack, enabling selective N-alkylation or N-acylation while the δ-amino group remains shielded by the Z-protecting group.

A notable example of such chemoselective manipulation is the synthesis of N-p-methoxyphenyl (Pmp)-protected ornithine derivatives. In a study focused on synthesizing novel heterocyclic α,α-disubstituted amino acids, this compound was reacted with p-methoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and triethylamine. This reaction selectively introduces the Pmp group onto the α-amino group, affording Nα-p-methoxyphenyl-Nδ-benzyloxycarbonyl-L-ornithine methyl ester in good yield. This transformation is foundational for subsequent cyclization reactions to form β-lactam rings.

The chemoselectivity of this step is crucial, as it sets the stage for the construction of more complex molecular architectures. The resulting N-protected ornithine derivative can then undergo further transformations at the now-activated α-position, leading to the formation of new stereocenters and heterocyclic systems.

Protective Group Strategies and Their Removal

The utility of this compound in multi-step synthesis is heavily reliant on a well-orchestrated strategy of protecting and deprotecting its various functional groups. The interplay between the Z, Pmp, and subsequently introduced Boc groups dictates the synthetic route and the feasibility of accessing complex target molecules.

Benzyloxycarbonyl (Z) Group Stability and Cleavage

The benzyloxycarbonyl (Z) group is a well-established protecting group for amines, prized for its stability under a wide range of conditions, including those used for peptide coupling and the manipulation of other protecting groups like Boc. In the context of synthetic methodologies starting from this compound, the Z group effectively shields the δ-amino group, allowing for extensive chemical transformations at the α-amino and carboxyl functionalities.

The stability of the Z group is demonstrated in the synthesis of ornithine-derived β-lactams, where it remains intact during Nα-Pmp protection, subsequent acylation with 2-chloropropionyl chloride, and the base-mediated cyclization to form the β-lactam ring. The Z group's resilience under these conditions is fundamental to the successful construction of the heterocyclic core without unwanted side reactions at the δ-amino position.

Cleavage of the Z group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). This method is mild and highly effective, and its orthogonality to acid-labile (e.g., Boc) and oxidatively cleaved (e.g., Pmp) protecting groups is a cornerstone of its utility in complex organic synthesis.

tert-Butoxycarbonyl (Boc) Group in Sequential Reactions

While this compound does not initially contain a tert-butoxycarbonyl (Boc) group, this protecting group is often introduced sequentially to facilitate specific synthetic transformations. The Boc group, which is readily cleaved under acidic conditions, offers an additional layer of orthogonal protection, enabling even more intricate molecular manipulations.

In the synthesis of conformationally restricted amino acids, a Boc group can be introduced at a later stage. For instance, after the formation of a β-lactam ring from this compound and subsequent removal of the N-Pmp group, the resulting free secondary amine of the β-lactam can be protected with a Boc group. This allows for the selective deprotection of the Z group on the side chain, followed by further modifications, or vice versa. The differential lability of the Boc (acid-sensitive) and Z (hydrogenolysis-sensitive) groups is a classic example of orthogonal protection that enables the stepwise construction of complex molecules.

Enantioselective Synthesis and Stereochemical Control

A primary advantage of using this compound as a precursor is the inherent chirality of the molecule, which allows for the development of enantioselective synthetic routes. The stereocenter at the α-carbon of the ornithine backbone can be used to direct the stereochemical outcome of subsequent reactions, particularly in the formation of new rings and stereocenters.

Diastereoselective Processes in Ring Closure Reactions

The synthesis of β-lactams from this compound provides a clear example of a diastereoselective ring closure reaction. Following the protection of the α-amino group with a Pmp group and acylation with (S)-2-chloropropionic acid, the resulting intermediate undergoes cyclization. This ring closure, mediated by a phosphazene base, proceeds with high diastereoselectivity, affording the β-lactam as a single diastereoisomer. The stereochemistry of this newly formed heterocyclic ring is controlled by the existing stereocenter of the L-ornithine derivative.

Furthermore, these ornithine-derived β-lactams can be converted into other heterocyclic systems with a high degree of stereochemical control. For example, the intramolecular opening of the β-lactam ring can lead to the formation of 2-oxoazepane derivatives. This rearrangement is a highly stereocontrolled process, preserving the stereochemical integrity of the original chiral centers and creating new ones with a predictable orientation.

Below is a data table summarizing the yields of key steps in the synthesis of a β-lactam from this compound, as reported in the literature.

| Step | Reaction | Product | Yield (%) |

| 1 | Nα-p-methoxyphenyl protection of this compound | Nα-p-Methoxyphenyl-Nδ-benzyloxycarbonyl-L-ornithine methyl ester | Not specified |

| 2 | Acylation with (S)-2-chloropropionic acid | N-[(S)-2-Chloropropionyl]-N-(p-methoxyphenyl)-L-Orn(Z)-OMe | 87% |

| 3 | Intramolecular cyclization | β-lactam derivative | High |

This diastereoselective control is a powerful tool in asymmetric synthesis, enabling the construction of complex, biologically active molecules from a readily available chiral precursor.

Racemization Control in Peptide Coupling

The preservation of stereochemical integrity at the α-carbon is a paramount concern during peptide synthesis. When employing amino acid derivatives like this compound in peptide coupling reactions, the risk of racemization must be carefully managed. The benzyloxycarbonyl (Z) group protecting the side-chain amine of ornithine, along with the C-terminal methyl ester, can influence the susceptibility of the activated carboxyl group to racemization.

A primary pathway for racemization in peptide coupling is the formation of a 5(4H)-oxazolone intermediate. Activation of the carboxyl group increases the acidity of the α-proton; its abstraction leads to this planar intermediate. Subsequent non-stereoselective reprotonation results in a mixture of enantiomers. Factors such as the choice of coupling reagent, solvent, and reaction temperature significantly affect the rate of oxazolone (B7731731) formation and, consequently, the degree of racemization. peptide.comcreative-peptides.com

To mitigate racemization when using protected amino acid esters such as this compound, various strategies have been developed. These often involve the use of coupling reagents that either minimize the lifetime of the highly reactive activated species or proceed through intermediates that are less prone to racemization. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings is a common and effective tactic. These additives form active esters that are more stable and less susceptible to oxazolone formation, thereby suppressing racemization. peptide.combachem.com

The following interactive table provides data on the extent of racemization observed in a model peptide coupling reaction using different coupling reagents and conditions.

| Coupling Reagent | Additive | Solvent | Temperature (°C) | % Racemization |

| DCC | None | DCM | 0 | 15.2 |

| DCC | HOBt | DCM/DMF | 0 | 3.5 |

| HBTU | DIEA | DMF | 25 | 1.8 |

| HATU | DIEA | DMF | 25 | 0.9 |

Data is illustrative and based on typical results in peptide coupling reactions.

Reduction of Amino Acid Esters to Amino Aldehydes

The transformation of amino acid esters into their corresponding amino aldehydes is a synthetically valuable process, yielding crucial intermediates for the creation of diverse biologically active molecules, such as peptide mimetics and enzyme inhibitors. This compound is a suitable precursor for the synthesis of the analogous protected amino aldehyde. researchgate.net

Diisobutylaluminum hydride (DIBAL-H) is a potent and selective reducing agent frequently utilized for the partial reduction of esters to aldehydes. chemistrysteps.commasterorganicchemistry.com To prevent over-reduction to the primary alcohol, the reaction is typically conducted at low temperatures, such as -78 °C. rsc.orgorganic-synthesis.com The mechanism involves the coordination of the aluminum center to the ester carbonyl oxygen, which activates the carbonyl group for hydride transfer. youtube.com Precise control over the stoichiometry of DIBAL-H is essential for achieving a high yield of the desired aldehyde. chemistrysteps.com

When reducing this compound, the presence of the Z-protecting group on the side-chain and the hydrochloride salt of the α-amine must be taken into account. The reaction conditions should be fine-tuned to ensure the selective reduction of the methyl ester without affecting the carbamate (B1207046) protecting group. Neutralization of the hydrochloride salt with a suitable base prior to the reduction may be necessary to avoid undesirable side reactions. libretexts.org

Amino aldehydes are often unstable and can readily undergo oligomerization or decomposition. wikipedia.org It is therefore standard practice to protect the newly formed aldehyde functionality immediately following the reduction. A highly effective method for this is the formation of a semicarbazone. This is accomplished by reacting the crude amino aldehyde with semicarbazide (B1199961) hydrochloride in a buffered solution, for instance, an acetate buffer. thieme-connect.deresearchgate.net

The formation of the semicarbazone serves a dual purpose: it shields the aldehyde from unwanted reactions and provides a stable, crystalline derivative that is amenable to purification by recrystallization. thieme-connect.de The semicarbazone can be conveniently cleaved under mild acidic conditions to regenerate the free aldehyde when required for subsequent synthetic transformations. thieme-connect.de

The general reaction for the formation of a semicarbazone from a protected ornithine aldehyde is as follows:

Orn(Z)-CHO + H₂N-NH-C(O)NH₂ → Orn(Z)-CH=N-NH-C(O)NH₂ + H₂O

The stability and crystallinity of the semicarbazone derivative make it an excellent choice for the isolation and purification of the amino aldehyde derived from this compound. jst.go.jp

Analytical and Characterization Research on H Orn Z Ome Hcl Derivatives

Spectroscopic Characterization of Synthesized Compounds

Spectroscopic methods provide invaluable insights into the molecular structure of N-Cbz-L-ornithine methyl ester hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Both proton (¹H NMR) and carbon (¹³C NMR) spectra provide detailed information about the chemical environment of atoms within the molecule.

For N-Cbz-L-ornithine methyl ester hydrochloride (Molecular Formula: C₁₄H₂₀N₂O₄·HCl, Molecular Weight: 316.79), typical ¹H NMR spectra would exhibit characteristic signals corresponding to the benzyloxycarbonyl (Cbz) protecting group, the methyl ester, the ornithine backbone, and the hydrochloride salt. Expected signals would include:

Cbz group: A singlet for the methylene (B1212753) protons adjacent to the phenyl ring (around 5.0-5.2 ppm) and a multiplet for the phenyl protons (around 7.2-7.4 ppm).

Methyl ester: A singlet for the methyl protons (around 3.6-3.8 ppm).

Ornithine α-proton: A multiplet in the region of 3.5-4.5 ppm.

Ornithine β, γ, δ protons: Various multiplets in the aliphatic region (typically 1.5-2.0 ppm for β and γ, and 2.8-3.2 ppm for δ protons).

Amine protons (if observable): Broad signals, often exchangeable with solvent.

¹³C NMR would provide distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and carbamate (B1207046), aromatic carbons, aliphatic carbons of the ornithine side chain and backbone, and the methyl ester carbon.

While specific experimental NMR data for N-Cbz-L-ornithine methyl ester hydrochloride was not detailed in the provided search results, related ornithine derivatives and other Cbz-protected amino acid esters have been characterized using these techniques scielo.org.zaacs.orgrsc.orgmarquette.edu.

Mass spectrometry (MS) is essential for determining the molecular weight and providing information about the fragmentation pattern of a molecule, aiding in its identification and structural confirmation. Techniques such as Electrospray Ionization (ESI) are commonly used for amino acid derivatives.

For N-Cbz-L-ornithine methyl ester hydrochloride, ESI-MS would typically detect the protonated molecular ion [M+H]⁺. Based on the molecular formula C₁₄H₂₀N₂O₄·HCl, the expected mass for the free base (C₁₄H₂₁N₂O₄) would be approximately 281.15 g/mol . Therefore, the [M+H]⁺ ion would be expected around m/z 282.16. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous confirmation of the elemental composition. Fragmentation patterns can further support the proposed structure by revealing characteristic losses of functional groups, such as the Cbz group or the methyl ester.

The search results indicate that mass spectrometry, particularly ESI, is a standard method for characterizing ornithine derivatives marquette.edu.

Chromatographic Purity and Diastereomeric Ratio Determination

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and, where applicable, determining the ratio of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of N-Cbz-L-ornithine methyl ester hydrochloride. Product listings indicate a purity of ≥ 99% (HPLC) for related compounds chemimpex.comchemimpex.com. HPLC methods typically employ reverse-phase columns (e.g., C18) with mobile phases consisting of water and organic solvents like acetonitrile (B52724) or methanol, often acidified with trifluoroacetic acid (TFA) or formic acid for MS compatibility marquette.edu. Detection is commonly performed using UV absorbance, as the Cbz group provides a chromophore. HPLC can also be adapted using chiral stationary phases to determine the diastereomeric or enantiomeric purity if racemization has occurred during synthesis.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of synthesized compounds. It involves separating components of a mixture on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate.

For N-Cbz-L-ornithine methyl ester hydrochloride, TLC would typically involve developing the plate with a suitable solvent system (e.g., mixtures of ethyl acetate (B1210297), hexane, methanol, or dichloromethane) and visualizing the spots under UV light or by staining with reagents like ninhydrin (B49086) (though ninhydrin reacts with free amines, so it might not be suitable for the protected compound unless deprotection is intended). Rf values obtained from TLC can be compared to known standards or expected values for purity assessment. While specific TLC data was not provided in the search results, TLC is a common technique for monitoring the synthesis of amino acid derivatives uttyler.edu.

Elemental Analysis of Derivatives

Elemental analysis provides quantitative data on the elemental composition (carbon, hydrogen, nitrogen, and sometimes chlorine or sulfur) of a compound, which can be compared to theoretical values calculated from the molecular formula. This serves as a critical confirmation of the compound's empirical formula and purity.

For N-Cbz-L-ornithine methyl ester hydrochloride (C₁₄H₂₀N₂O₄·HCl), the theoretical elemental composition is calculated as follows:

Carbon (C): 53.25%

Hydrogen (H): 6.39%

Nitrogen (N): 8.87%

Oxygen (O): 20.27%

Chlorine (Cl): 11.23%

Experimental elemental analysis results are typically reported alongside the molecular formula and molecular weight to confirm the compound's identity. Search results indicate that elemental analysis is a standard characterization technique for amino acid derivatives marquette.eduyok.gov.trmdpi.comuni-regensburg.de.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when incorporating H-Orn(Z)-ome HCl into solid-phase peptide synthesis (SPPS)?

- Answer : this compound, a protected ornithine derivative, requires careful handling of its benzyloxycarbonyl (Z) group during SPPS. Key considerations include:

- Deprotection : Use catalytic hydrogenation (e.g., Pd/C) to remove the Z group without cleaving other acid-sensitive protecting groups .

- Coupling Efficiency : Optimize coupling agents (e.g., DIC/HOBt) to minimize epimerization, especially when forming urea or amide bonds .

- Solvent Compatibility : Use anhydrous DMF or dichloromethane to prevent hydrolysis of the methyl ester .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

- Answer :

- Analytical Techniques : Employ reversed-phase HPLC with a chiral column and compare retention times to standards.

- Spectroscopic Confirmation : Use and NMR to verify the absence of epimers and byproducts (e.g., cyclization products) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

- Answer :

- Cyclization : Prevent intramolecular reactions by introducing the Z-protected ornithine after urea/amide bond formation .

- Epimerization : Use low-temperature coupling conditions and avoid prolonged exposure to basic environments .

- Purity Issues : Purify intermediates via flash chromatography before proceeding to subsequent steps .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives for targeted peptide modifications?

- Answer :

- Molecular Dynamics (MD) : Simulate conformational stability of ornithine-containing peptides to predict steric hindrance or solvation effects.

- Density Functional Theory (DFT) : Calculate activation energies for Z-group deprotection under varying catalytic conditions .

- Structure-Activity Relationships (SAR) : Model interactions between modified ornithine residues and biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in spectral data when characterizing this compound analogs with non-canonical protecting groups?

- Answer :

- Comparative Analysis : Cross-reference NMR and IR data with structurally similar compounds in databases like PubChem or CAS Common Chemistry .

- Isotopic Labeling : Use -labeled ornithine to distinguish overlapping signals in complex mixtures .

- X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .

Q. How do reaction solvents influence the stability of this compound during large-scale peptide synthesis?

- Answer :

- Polar Aprotic Solvents : DMF enhances solubility but may accelerate ester hydrolysis; monitor pH and water content rigorously .

- Low-Temperature Systems : Use THF/dry ice baths to stabilize intermediates in exothermic reactions .

- Green Chemistry Alternatives : Evaluate ionic liquids or supercritical CO for reduced toxicity and improved yield .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based peptide synthesis across laboratories?

- Answer :

- Standardized Reporting : Document exact equivalents of reagents, reaction times, and purification methods in supplementary information (SI) .

- Batch Consistency : Validate starting material purity via elemental analysis and share raw spectral data in public repositories .

- Collaborative Validation : Use platforms like Zenodo to publish datasets and protocols for peer verification .

Q. How should researchers handle discrepancies between theoretical and observed yields in this compound reactions?

- Answer :

- Root-Cause Analysis : Investigate side reactions (e.g., diketopiperazine formation) via LC-MS or NMR if fluorinated analogs are used .

- Yield Optimization : Employ design of experiments (DoE) to statistically identify critical factors (e.g., temperature, catalyst loading) .

Data Presentation and Compliance

Q. What are the minimum data requirements for publishing this compound-related research in high-impact journals?

- Answer :

- Spectral Data : Include , , DEPT-135, and 2D NMR (COSY, HSQC) for new compounds .

- Crystallographic Data : Deposit CIF files in the Cambridge Structural Database (CSD) for novel crystal structures .

- Ethical Compliance : Disclose any hazards (e.g., Pd/C handling) and adhere to ACS Ethical Guidelines for chemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.